N-(2,4-dimethylphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
説明
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5OS/c1-14-8-9-17(15(2)12-14)22-19(27)13-28-20-11-10-18-23-24-21(26(18)25-20)16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGPGXBVXKXVNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Structural Analogs
The compound belongs to a class of [1,2,4]triazolo[4,3-b]pyridazine derivatives, with variations in substituents influencing physicochemical properties and biological activities. Below is a detailed comparison with key analogs:
Structural and Physicochemical Differences
Table 1: Structural and Molecular Comparison
Key Trends and Implications
Substituent Effects: Electron-withdrawing groups (Cl, F, CF3) enhance binding to hydrophobic pockets but may reduce solubility. Electron-donating groups (OCH3) improve solubility and metabolic stability.
Biological Relevance :
Q & A
Basic: What are the key synthetic steps and optimal reaction conditions for preparing N-(2,4-dimethylphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide?
Methodological Answer:
The synthesis typically involves a multi-step protocol:
Triazolopyridazine Core Formation : Cyclization of hydrazine derivatives with aromatic aldehydes under reflux in ethanol or THF, catalyzed by acetic acid (60–80°C, 6–12 hours) .
Thioether Linkage Introduction : Reaction of the core with 2-chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C for 4–8 hours .
Final Coupling : Attachment of the N-(2,4-dimethylphenyl) group via nucleophilic substitution or amidation, optimized using coupling agents like EDCI/HOBt in dichloromethane .
Critical Parameters : Solvent polarity (DMF enhances nucleophilicity), temperature control to avoid side reactions, and catalyst selection (e.g., triethylamine for deprotonation) .
Advanced: How can contradictory biological activity data for this compound across studies be systematically resolved?
Methodological Answer:
Contradictions often arise from variations in experimental design or compound purity. To address this:
- Purity Validation : Use HPLC (≥95% purity threshold) and NMR to confirm structural integrity, as impurities (e.g., unreacted intermediates) can skew bioassay results .
- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed cell lines, consistent ATP levels in kinase assays) to minimize variability .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, adjusting for variables like solvent (DMSO concentration) or incubation time .
Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and detects stereochemical anomalies (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 435.12 for C₂₃H₂₁N₅OS) and detects isotopic patterns .
- HPLC-PDA : Quantifies purity (>95%) and identifies degradation products using C18 columns (acetonitrile/water gradient) .
Advanced: What strategies are recommended for structural modification to enhance pharmacokinetic properties?
Methodological Answer:
- Bioisosteric Replacement : Substitute the phenyl group with pyridinyl (to improve solubility) or introduce fluorine atoms (to enhance metabolic stability) .
- Prodrug Design : Mask the thioether group as a sulfoxide or sulfone for controlled release in vivo .
- SAR Studies : Systematically vary substituents (e.g., methyl vs. methoxy groups on the phenyl ring) and correlate changes with logP and plasma protein binding data .
Basic: How should researchers design stability studies under physiological conditions?
Methodological Answer:
- pH-Dependent Stability : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours, monitoring degradation via LC-MS .
- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., >150°C indicates suitability for lyophilization) .
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradation products with HPLC .
Advanced: How can computational modeling synergize with experimental data to predict target interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to predict binding poses with kinases or GPCRs, guided by crystallographic data from homologous triazolopyridazines .
- MD Simulations : Simulate ligand-receptor dynamics (e.g., 100 ns trajectories in GROMACS) to assess binding stability and identify key residues (e.g., hydrogen bonds with Lys123) .
- QSAR Models : Train algorithms on datasets of IC₅₀ values and descriptors (e.g., topological polar surface area) to prioritize synthetic targets .
Basic: What are the critical considerations for designing in vitro bioactivity assays?
Methodological Answer:
- Cell Line Selection : Use disease-relevant models (e.g., HepG2 for liver cancer) with validated genetic backgrounds .
- Dose-Response Curves : Test 8–10 concentrations (1 nM–100 μM) in triplicate, using nonlinear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ .
- Control Compounds : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle controls (0.1% DMSO) .
Advanced: How can researchers address low solubility during formulation for in vivo studies?
Methodological Answer:
- Co-Solvent Systems : Use PEG-400/water (40:60) or cyclodextrin complexes to enhance aqueous solubility while maintaining biocompatibility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm size via solvent evaporation) for sustained release .
- Salt Formation : React with hydrochloric acid to generate a hydrochloride salt, improving crystallinity and dissolution rates .
Basic: What safety protocols are essential for handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Conduct reactions in fume hoods due to potential release of H₂S (from thioether degradation) .
- Waste Disposal : Neutralize acidic/byproduct streams with sodium bicarbonate before disposal in designated chemical waste containers .
Advanced: What mechanistic studies are recommended to elucidate its mode of action?
Methodological Answer:
- Kinetic Binding Assays : Use surface plasmon resonance (SPR) to measure association/dissociation rates (e.g., kₐₙₜ ~10⁴ M⁻¹s⁻¹) .
- RNA-Seq Profiling : Compare transcriptomes of treated vs. untreated cells to identify dysregulated pathways (e.g., MAPK/ERK) .
- Chemical Proteomics : Employ activity-based protein profiling (ABPP) with alkyne-tagged probes to map cellular targets .
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